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molecular formula C5H7N3O B103120 5-Methylisocytosine CAS No. 15981-91-6

5-Methylisocytosine

Cat. No. B103120
M. Wt: 125.13 g/mol
InChI Key: YKUFMYSNUQLIQS-UHFFFAOYSA-N
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Patent
US09079916B2

Procedure details

A mixture of 5-methylisocytosine (3 g, 24.0 mmol) and POCl3 (20 mL) was refluxed for 45 minutes. Excess of POCl3 was removed under reduced pressure and the residue was poured over ice. The resulting mixture was made basic with ammonia at 10° C. The precipitate was filtrated and crystallized from ethanol to give 4-chloro-2-amino-5-methylpyrimidine (1 g 29.0% yield). 1H NMR (400 MHz, DMSO): δ 8.11 (s, 1 H), 6.81 (br s, 2 H), 2.04 (s, 3 H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=O)[NH:6][C:5]([NH2:9])=[N:4][CH:3]=1.O=P(Cl)(Cl)[Cl:12]>>[Cl:12][C:7]1[C:2]([CH3:1])=[CH:3][N:4]=[C:5]([NH2:9])[N:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CN=C(NC1=O)N
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Excess of POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured over ice
CUSTOM
Type
CUSTOM
Details
was made basic with ammonia at 10° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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